molecular formula C9H11BrClN B1408644 (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1443238-61-6

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1408644
CAS No.: 1443238-61-6
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-SBSPUUFOSA-N
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Description

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bromine substituent at the 5-position of the indene ring system. Its molecular formula is C₉H₁₁BrClN (Mol. Wt. ~231.05) with the CAS number 1443238-61-6 . This compound is a hydrochloride salt, enhancing its stability and solubility for applications in organic synthesis and pharmaceutical research. As an intermediate, it is utilized in the preparation of complex molecules, particularly in heterocyclic chemistry and materials science, where its amine functionality enables nucleophilic reactions or coordination with metal catalysts .

Properties

IUPAC Name

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-amine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Resolution: The racemic mixture of 5-Bromo-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using industrial brominating agents and solvents.

    Automated Resolution: High-throughput chiral resolution techniques, such as simulated moving bed chromatography.

    Salt Formation: Conversion to the hydrochloride salt using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted indane derivatives.

    Oxidation: Imines, nitriles.

    Reduction: De-brominated indane, alkylated amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features make it particularly valuable for developing drugs targeting neurological disorders such as Parkinson's disease. Specifically, it is an intermediate in the synthesis of rasagiline, a medication used to treat Parkinson's disease, enhancing its therapeutic profile through its chiral nature .

Mechanism of Action:
The compound interacts with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group facilitates binding to these targets, modulating their activity and potentially leading to therapeutic effects.

Organic Synthesis

Intermediate in Complex Molecule Synthesis:
In organic synthesis, this compound acts as an intermediate for constructing complex organic molecules. Its ability to undergo various chemical reactions—such as substitution and oxidation—makes it versatile for synthesizing a range of chemical entities .

Comparison with Similar Compounds:
The compound's unique chiral properties set it apart from similar compounds like 5-Bromo-2,3-dihydro-1H-inden-1-amine and 2,3-Dihydro-1H-inden-1-amine. These differences enhance its utility in asymmetric synthesis and chiral drug development.

Biological Studies

Investigating Biological Effects:
Research has focused on the biological effects of this compound, particularly regarding enzyme inhibition and receptor binding. Studies have indicated potential applications in understanding biochemical pathways involved in various diseases.

Case Studies:
Recent studies have explored the compound's effects on specific biological systems. For instance, it has been tested for its inhibitory effects on certain enzymes linked to neurodegenerative diseases, providing insights into its therapeutic potential .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its efficient synthesis methods enable large-scale production while maintaining high purity levels necessary for industrial applications .

Synthesis Efficiency:
The compound can be synthesized through various methods, including bulk bromination and automated chiral resolution techniques. These methods enhance production efficiency and reduce costs associated with large-scale manufacturing processes .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for drugs like rasagilineTargets neurological disorders
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity
Biological StudiesInvestigates enzyme inhibition and receptor bindingInsights into disease mechanisms
Industrial ProductionUsed in producing specialty chemicalsCost-effective large-scale synthesis

Mechanism of Action

The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride with its analogs, focusing on substituents, stereochemistry, and applications.

Substitution Patterns and Stereochemistry

Key structural variations among analogs include:

  • Halogen substituents (Br, Cl, F) at different positions.
  • Chirality (R vs. S configurations).
  • Additional functional groups (e.g., methyl, ethyl).
Table 1: Comparative Data of Selected Indenamine Derivatives
Compound Name Substituent(s) Position Stereochemistry CAS Number Molecular Weight Purity Key Applications
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl Br 5 R 1443238-61-6 231.05 95% Organic synthesis, chiral intermediates
(S)-5-Bromo-2,3-dihydro-1H-inden-1-amine HCl Br 5 S 916210-93-0 231.05 95% Enantioselective drug development
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl F 5 R 1381928-19-3 189.63 N/A Fluorinated bioactive molecules
5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine HCl Br, CH₃ 1,5 - 1447606-72-5 262.58 N/A Lipophilic intermediates
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₂H₅ 5,6 - - 269.82 >99% Indacaterol synthesis (bronchodilator)

Key Differences and Implications

Halogen Effects :

  • Bromine (Br) increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • The 5-position bromine in the target compound may enhance steric hindrance compared to 4- or 6-substituted analogs (e.g., [1307873-37-5] and [1799420-95-3]), affecting regioselectivity in further derivatization .

Chirality :

  • The R-configuration in the target compound distinguishes it from the S-enantiomer ([916210-93-0]), which may exhibit divergent biological activity or binding affinity in receptor-targeted applications .

Diethyl-substituted analogs (e.g., indacaterol intermediates) demonstrate the role of alkyl groups in enhancing metabolic stability .

Comparative Performance in Drug Development

  • Fluorinated analogs (e.g., [1381928-19-3]) are prioritized in CNS drug discovery due to fluorine’s metabolic stability and bioavailability .
  • Methyl- and ethyl-substituted derivatives are explored for their enhanced pharmacokinetic profiles compared to the parent bromo compound .

Biological Activity

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a bromine atom at the 5-position of the indene ring, contribute to its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Solubility : Soluble in various solvents, enhancing its applicability in biological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • CYP1A2 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which suggests it may influence drug metabolism pathways and interact with other pharmaceuticals.
  • Neuropharmacological Potential : Due to its ability to cross the blood-brain barrier, there are implications for its use in central nervous system therapies, particularly in developing treatments for neurodegenerative diseases like Parkinson's.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activities, although specific mechanisms remain to be fully elucidated.
  • Potential Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating efficacy against various cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the amine functional group is crucial for binding to these targets, modulating their activity and leading to desired biological effects.

Case Studies and Clinical Trials

Several studies have explored the pharmacological applications of this compound:

  • Study on Drug Interactions : A study highlighted its role as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction could significantly influence the metabolism of co-administered drugs, necessitating further investigation into potential drug-drug interactions.
  • Anticancer Research : A recent publication investigated derivatives of indene compounds similar to this compound for their anticancer properties. The findings suggested that modifications to the indene structure could enhance efficacy against specific cancer types .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC₉H₁₁BrClNCYP1A2 inhibition, neuropharmacological potential
AficamtenC₁₃H₁₄BrNCardiac myosin inhibition
Indoline derivativesVariesAnticancer properties

This table illustrates how this compound compares with related compounds in terms of structure and biological activity.

Q & A

Basic Question: What are the key synthetic routes for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride?

Answer:
The synthesis typically involves multi-step enantioselective pathways. For example, similar indenamine derivatives are synthesized via:

Bromination : Introduction of bromine at the 5-position of a pre-functionalized indene scaffold.

Enantioselective Amination : Asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to yield the (R)-enantiomer.

Salt Formation : Reaction with HCl to form the hydrochloride salt.
Yields for analogous compounds range from 14% to 23% over 5 steps, with optimization focusing on solvent choice (e.g., DMF), temperature control, and chiral resolution .

Basic Question: How is the identity of this compound confirmed?

Answer:
Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, the chiral center at C1 shows distinct splitting patterns in the (R)-configuration.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 231.05 for C9_9H11_{11}BrN·HCl) .
  • X-ray Crystallography : SHELX software is widely used to resolve crystal structures and validate stereochemistry .

Advanced Question: How can enantiomeric purity be assessed for this compound?

Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. Retention time differences confirm purity.
  • Polarimetry : Measure optical rotation ([α]D_D) and compare with literature values for the (R)-enantiomer.
  • NMR with Chiral Shift Reagents : Eu(hfc)3_3 induces splitting in 1^1H NMR signals, distinguishing enantiomers.
    Discrepancies in CAS numbers (e.g., 1443238-61-6 vs. 1197595-75-7) highlight the need for rigorous analytical validation .

Advanced Question: What strategies mitigate low yields in the final amination step?

Answer:
Low yields (e.g., 14–23% in similar syntheses) arise from steric hindrance at the inden-1-position. Optimization strategies include:

  • Catalyst Screening : Chiral ruthenium or iridium complexes improve enantioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.
  • Temperature Gradients : Stepwise cooling (e.g., −20°C to 0°C) minimizes side reactions.
    Post-reaction purification via recrystallization or silica gel chromatography is critical .

Advanced Question: How does the bromine substituent influence reactivity in downstream applications?

Answer:
The 5-bromo group acts as:

  • Electrophilic Site : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis).
  • Steric Modulator : Directs regioselectivity in nucleophilic substitutions.
  • Probe in Medicinal Chemistry : Bromine’s heavy atom effect aids X-ray crystallography in target-binding studies.
    Contradictions in molecular formulas (e.g., C7_7H7_7BrN2_2O2_2 vs. C9_9H11_{11}BrN·HCl) underscore the need to validate intermediates .

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability (e.g., logP ~2.1).
  • Density Functional Theory (DFT) : Predicts pKa (~8.5 for the amine group) and tautomeric stability.
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and metabolic pathways.
    Experimental validation via RP-HPLC (e.g., tR_R = 5.6 min) aligns with computational data .

Advanced Question: How is this compound utilized as a building block in drug discovery?

Answer:

  • GPCR Ligand Synthesis : Analogous indenamine derivatives target receptors like US28 in cytomegalovirus studies.
  • Peptidomimetic Design : The rigid inden scaffold mimics peptide turn structures, enhancing metabolic stability.
  • Kinase Inhibitor Development : Bromine facilitates halogen bonding with ATP-binding pockets.
    Case studies show derivatives with IC50_{50} values <100 nM in enzymatic assays .

Advanced Question: How are data contradictions resolved (e.g., conflicting CAS numbers)?

Answer:

  • Cross-Referencing Databases : Use SciFinder and PubChem to verify CAS entries (e.g., 1443238-61-6 vs. 1197595-75-7).
  • Batch-Specific Analysis : Trace synthetic routes to identify salt forms (free base vs. hydrochloride).
  • Collaborative Validation : Share spectral data (NMR, HRMS) via platforms like ChemRxiv for peer review .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

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